1-Pentynyl Iodide
Overview
Description
1-Pentynyl Iodide, also known as 1-Iodo-1-pentyne, is an organic compound with the molecular formula C5H7I. It is a clear liquid that ranges in color from white to yellow to green. This compound is primarily used in organic synthesis and research applications due to its reactivity and unique properties .
Mechanism of Action
Target of Action
1-Pentynyl Iodide, also known as 1-Iodo-1-pentyne , is a chemical compound used primarily for research and development purposes Iodine-based compounds are known to interact with various biological targets depending on their specific structure and properties .
Mode of Action
For instance, iodine-131, a radioisotopic agent, is known to cause mutation and death in cells that it penetrates due to its mode of beta decay .
Biochemical Pathways
For example, molecular iodine is known to inhibit the induction and promotion of N-methyl-n-nitrosourea-induced mammary carcinogenesis .
Pharmacokinetics
Iodine-based compounds like sodium iodide are known to be rapidly absorbed and distributed within the extracellular fluid of the body .
Result of Action
For instance, iodine-131 is known for causing mutation and death in cells that it penetrates .
Action Environment
It’s important to note that the compound is classified as a flammable liquid and vapor, indicating that its stability and reactivity may be influenced by factors such as heat, sparks, open flames, and static discharge .
Biochemical Analysis
Biochemical Properties
The exact biochemical properties of 1-Pentynyl Iodide are not well-documented. As an iodide compound, it may share some properties with other iodides. Iodides are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary, but they often involve the iodide ion acting as a substrate or cofactor in enzymatic reactions .
Cellular Effects
They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Iodide ions are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
Iodide ions are known to have dosage-dependent effects in animal models .
Metabolic Pathways
Iodide ions are known to be involved in various metabolic pathways, interacting with enzymes and cofactors, and affecting metabolic flux or metabolite levels .
Transport and Distribution
Iodide ions are known to be transported and distributed within cells and tissues .
Subcellular Localization
Iodide ions are known to have specific subcellular localizations and can affect activity or function depending on their location .
Preparation Methods
1-Pentynyl Iodide can be synthesized through various methods. One common synthetic route involves the reaction of 1-pentyne with iodine in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature, and yields this compound as the primary product .
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve optimized reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
1-Pentynyl Iodide undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.
Oxidation Reactions: this compound can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The compound can be reduced to form alkanes or alkenes.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields 1-azido-1-pentyne, while oxidation with potassium permanganate produces 1-pentyn-1-one .
Scientific Research Applications
1-Pentynyl Iodide has several applications in scientific research:
Comparison with Similar Compounds
1-Pentynyl Iodide can be compared with other similar compounds, such as:
1-Iodopentane: This compound has a similar structure but lacks the triple bond present in this compound.
1-Iodo-1-butene: This compound has a similar iodine functional group but differs in the length of the carbon chain and the presence of a double bond instead of a triple bond.
1-Iodo-1-hexyne: This compound is similar to this compound but has a longer carbon chain, which can affect its reactivity and physical properties.
The uniqueness of this compound lies in its combination of an iodine atom and a triple bond, which imparts distinct reactivity and makes it valuable in various synthetic and research applications .
Properties
IUPAC Name |
1-iodopent-1-yne | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7I/c1-2-3-4-5-6/h2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWPKZGBPLFRGAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC#CI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00505429 | |
Record name | 1-Iodopent-1-yne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00505429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14752-61-5 | |
Record name | 1-Iodopent-1-yne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00505429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Pentynyl Iodide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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